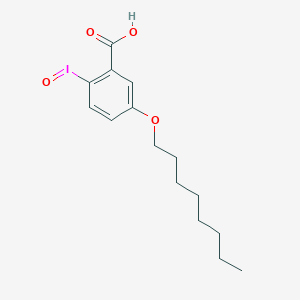
Benzoic acid, 2-iodosyl-5-(octyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-iodosyl-5-(octyloxy)- is an organic compound with a complex structure that includes a benzoic acid core, an iodosyl group, and an octyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-iodosyl-5-(octyloxy)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-iodosyl-5-(octyloxy)- undergoes various chemical reactions, including:
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iodobenzoic acid, while substitution reactions can produce a variety of benzoic acid derivatives with different functional groups .
Scientific Research Applications
Benzoic acid, 2-iodosyl-5-(octyloxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 2-iodosyl-5-(octyloxy)- involves its interaction with molecular targets through its functional groups. The iodosyl group can participate in redox reactions, while the octyloxy group can enhance the compound’s solubility and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Iodobenzoic acid: Similar in structure but lacks the octyloxy group, making it less hydrophobic and less versatile in certain applications.
Benzoic acid: A simpler compound without the iodosyl and octyloxy groups, used widely as a preservative and in organic synthesis.
Uniqueness
Benzoic acid, 2-iodosyl-5-(octyloxy)- is unique due to its combination of functional groups, which confer specific chemical reactivity and physical properties. The presence of the iodosyl group allows for redox activity, while the octyloxy group enhances solubility and interaction with hydrophobic environments, making it a versatile compound for various applications .
Properties
CAS No. |
112391-40-9 |
|---|---|
Molecular Formula |
C15H21IO4 |
Molecular Weight |
392.23 g/mol |
IUPAC Name |
2-iodosyl-5-octoxybenzoic acid |
InChI |
InChI=1S/C15H21IO4/c1-2-3-4-5-6-7-10-20-12-8-9-14(16-19)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18) |
InChI Key |
CXYDIYQTDMKDSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)I=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















